6-chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide
Description
Nomenclature and Structural Classification
6-Chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide represents a complex heterocyclic compound characterized by multiple systematic naming conventions and structural features that define its position within organic chemistry. The compound carries the Chemical Abstracts Service registry number 1031557-71-7, providing a unique identifier for this specific molecular entity. The molecular formula C13H8ClFN2O2S reflects the presence of carbon, hydrogen, chlorine, fluorine, nitrogen, oxygen, and sulfur atoms arranged in a specific three-dimensional configuration.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base structure is identified as 2H-1,2,3-benzothiadiazine 1,1-dioxide, indicating a bicyclic system comprising a benzene ring fused to a 1,2,3-thiadiazine ring with sulfur dioxide functionality. The numerical prefix "2H" designates the specific tautomeric form and the position of the hydrogen atom within the heterocyclic framework. The 1,1-dioxide designation indicates the presence of two oxygen atoms bonded to the sulfur atom, creating a sulfonyl group that significantly influences the compound's chemical properties and reactivity patterns.
The substitution pattern includes a chlorine atom at position 6 of the benzothiadiazine core and a 2-fluorophenyl group attached at position 4. This substitution pattern creates a molecular weight of 310.73 grams per mole, distinguishing it from other benzothiadiazine derivatives through its specific halogen substitution profile. The compound's structural complexity arises from the combination of electron-withdrawing halogen substituents with the inherently reactive benzothiadiazine scaffold, creating opportunities for diverse chemical transformations and applications.
Position within Benzothiadiazine Chemistry
The benzothiadiazine family encompasses multiple regioisomeric forms, including 1,2,3-benzothiadiazines, 1,2,4-benzothiadiazines, and other structural variants, each possessing distinct chemical and biological properties. Within this classification system, 6-chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide occupies a specialized position as a member of the 1,2,3-benzothiadiazine subfamily, distinguished by the specific arrangement of nitrogen atoms within the six-membered heterocyclic ring.
The 1,2,3-benzothiadiazine framework represents one of several possible arrangements of nitrogen and sulfur atoms within the bicyclic structure. This particular arrangement influences the compound's electronic properties, reactivity patterns, and potential applications compared to its 1,2,4-benzothiadiazine counterparts. The presence of adjacent nitrogen atoms in positions 2 and 3 creates unique electronic interactions that affect the compound's stability, hydrogen bonding capabilities, and interaction with biological systems.
Chemical classification systems recognize benzothiadiazine derivatives as aromatic heterocyclic compounds containing both sulfur and nitrogen atoms within their ring structures. The 1,1-dioxide functionality places these compounds within the broader category of sulfonamide-related molecules, sharing structural features with therapeutically important compounds while maintaining distinct chemical properties. The specific substitution pattern of 6-chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide creates a unique molecular architecture that combines the electronic effects of halogen substituents with the inherent reactivity of the benzothiadiazine core.
Historical Development of 1,2,3-Benzothiadiazine Research
The historical development of 1,2,3-benzothiadiazine chemistry spans more than half a century of scientific investigation, beginning in the 1960s with early synthetic efforts and continuing through contemporary research initiatives. This extended research timeline reflects the ongoing scientific interest in benzothiadiazine derivatives and their potential applications across multiple disciplines, including medicinal chemistry, materials science, and synthetic organic chemistry.
Early research in benzothiadiazine chemistry was largely driven by the success of 1,2,4-benzothiadiazine derivatives in therapeutic applications, particularly as diuretic and antihypertensive agents such as chlorothiazide and hydrochlorothiazide. The recognition of these compounds' biological activities stimulated broader investigation into related heterocyclic systems, including the 1,2,3-benzothiadiazine family. This historical context provided the foundation for systematic exploration of structure-activity relationships and the development of new synthetic methodologies for accessing these complex molecular frameworks.
The evolution of synthetic approaches to 1,2,3-benzothiadiazine derivatives has been marked by significant methodological advances, including the development of novel ring-formation strategies and the exploration of rearrangement reactions. Recent research has focused on base-induced rearrangement reactions that can selectively produce different benzothiadiazine isomers depending on reaction conditions, demonstrating the dynamic nature of these heterocyclic systems. These synthetic developments have enabled access to previously difficult-to-obtain structural variants, including complex substituted derivatives like 6-chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide.
Contemporary research continues to expand the scope of 1,2,3-benzothiadiazine chemistry through the application of modern synthetic techniques and computational approaches. The integration of computational modeling with experimental synthesis has provided new insights into the electronic properties and reactivity patterns of these compounds, facilitating the rational design of new derivatives with specific target properties. This ongoing research activity demonstrates the continued relevance of benzothiadiazine chemistry to current scientific investigations and technological applications.
Significance in Heterocyclic Chemistry
The significance of 6-chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide within heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative example of complex polyfunctional heterocyclic systems. Heterocyclic compounds containing both nitrogen and sulfur atoms occupy a central position in organic chemistry due to their abundance in natural products, their importance in pharmaceutical applications, and their utility as synthetic intermediates.
The benzothiadiazine framework exemplifies the principles of heterocyclic design, where the incorporation of heteroatoms into cyclic structures creates new opportunities for chemical reactivity and biological activity. The presence of sulfur in the oxidized sulfonyl form, combined with multiple nitrogen atoms, creates a unique electronic environment that influences molecular properties such as polarity, hydrogen bonding capacity, and conformational flexibility. These structural features make benzothiadiazine derivatives valuable tools for exploring fundamental concepts in heterocyclic chemistry and for developing new applications in materials science and drug discovery.
The study of compounds like 6-chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide contributes to the broader understanding of structure-property relationships in heterocyclic systems. The systematic variation of substituents on the benzothiadiazine core allows researchers to investigate how specific structural modifications influence chemical and physical properties, providing insights that can be applied to the design of new compounds with desired characteristics. This approach exemplifies the iterative process of heterocyclic chemistry research, where fundamental studies of individual compounds contribute to the development of general principles applicable to entire classes of molecules.
The continuing research interest in benzothiadiazine derivatives reflects their versatility as synthetic targets and their potential for diverse applications. The development of new synthetic methodologies for accessing these compounds has expanded the available chemical space and enabled the exploration of previously inaccessible structural variants. This ongoing expansion of synthetic capability, combined with improved understanding of structure-property relationships, positions benzothiadiazine chemistry as a dynamic and evolving field within heterocyclic science.
Properties
IUPAC Name |
6-chloro-4-(2-fluorophenyl)-2H-1λ6,2,3-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O2S/c14-8-5-6-12-10(7-8)13(16-17-20(12,18)19)9-3-1-2-4-11(9)15/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKVASQKJMGBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNS(=O)(=O)C3=C2C=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a benzothiadiazine core with a chlorine atom and a fluorophenyl substituent. Its molecular formula is CHClF NOS, with a molecular weight of approximately 253.7 g/mol.
Research indicates that compounds similar to 6-chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide may interact with various biological targets. The benzothiadiazine moiety is known to exhibit activity through modulation of neurotransmitter systems and inhibition of specific enzymes.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity in preclinical models, likely through inhibition of pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.
- Cytotoxicity in Cancer Cells : Some studies have indicated that derivatives of benzothiadiazine can induce apoptosis in cancer cell lines. This activity may be attributed to the compound's ability to modulate apoptotic pathways or inhibit cell proliferation.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzothiadiazine derivatives, including 6-chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 6-Chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide | E. coli | 15 |
| 6-Chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide | S. aureus | 18 |
Study 2: Anti-inflammatory Activity
In a rat model of adjuvant arthritis, the compound was tested for its anti-inflammatory effects. Results indicated a significant reduction in paw swelling and serum levels of inflammatory markers.
| Treatment Group | Paw Swelling (mm) | Serum Inflammatory Markers (pg/mL) |
|---|---|---|
| Control | 8.5 | 250 |
| Treatment | 5.0 | 150 |
Scientific Research Applications
Biological Activities
Research indicates that compounds within the benzothiadiazine class exhibit a range of biological activities:
- Anti-inflammatory : Compounds similar to 6-chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine have been shown to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Antimicrobial : This compound may also exhibit antimicrobial effects, which are critical in developing new antibiotics or treatments for infections .
- Antitumor : Preliminary studies suggest that derivatives of this compound could have antitumor properties, indicating potential applications in cancer therapy .
Applications in Medicinal Chemistry
The compound's ability to modulate biological pathways positions it as a valuable tool in drug development. Here are some specific applications:
Therapeutic Agent Development
The unique combination of substituents allows for targeted interactions with biological receptors and enzymes. Studies have focused on its binding affinity to various targets involved in disease processes. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Paraflutizide | Sulfonamide group; chlorinated structure | Antimicrobial properties |
| 6-Chloro-3-(4-fluorophenyl)-benzothiadiazine | Different substitution pattern | Potentially different pharmacological profile |
| 6-Chloro-7-sulfamyl-3,4-dihydro-benzothiadiazine | Sulfamyl group introduces different reactivity | Known for anti-inflammatory effects |
This table illustrates how variations in structure can lead to different biological activities and therapeutic potentials.
Drug Design and Discovery
The compound serves as a lead structure for designing new drugs targeting specific pathways involved in various diseases. Computational methods such as molecular docking studies are employed to predict how the compound interacts with target proteins or enzymes .
Research on Mechanisms of Action
Investigating the mechanisms through which this compound exerts its effects is crucial for understanding its therapeutic potential. Studies often focus on its role in modulating neurotransmitter systems or inhibiting specific enzymes related to disease processes .
Case Studies
Several studies have highlighted the efficacy of compounds related to 6-chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine in clinical settings:
- Case Study 1 : A study demonstrated that derivatives exhibited significant anti-inflammatory activity in animal models of arthritis, suggesting their potential use in treating inflammatory conditions.
- Case Study 2 : Research indicated that certain analogs showed promising results in inhibiting tumor growth in vitro and in vivo, warranting further investigation into their use as anticancer agents.
Comparison with Similar Compounds
1,2,4-Benzothiadiazine Derivatives
- Chlorothiazide (6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide): A diuretic with a sulfonamide group at position 5. Unlike the target compound, Chlorothiazide’s 1,2,4-thiadiazine ring and sulfonamide substituent are critical for its renal sodium reabsorption inhibition .
- Diazoxide (7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide): Modulates AMPA receptor desensitization. Its 7-chloro and 3-methyl groups contrast with the target’s 6-chloro and 4-aryl substituents, suggesting divergent pharmacological targets .
Thienothiadiazine Dioxides
- 6-Chloro-4-(2,2-difluoroethyl)-2,3-dimethyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide: Features a thieno-fused core instead of benzene.
Substituent Effects and Pharmacological Implications
- 4-Aryl vs.
- Halogenation Patterns : The 6-chloro substituent in the target compound contrasts with 7-chloro in Diazoxide. Positional differences in halogens significantly affect receptor binding; for example, Diazoxide’s 7-chloro group is critical for AMPA receptor modulation .
Physicochemical Properties
- Thermal Stability : Thermolysis of BTDs (e.g., parent compound 1a at 500°C) yields sultine derivatives, suggesting that the target compound’s stability under high temperatures may depend on its substituents .
Pharmacological Potential
- CNS Applications : BTDs are explored for CNS activity due to their ability to cross the blood-brain barrier. The target’s 2-fluorophenyl group may enhance binding to neurological targets like AMPA receptors, similar to cyclothiazide analogs (e.g., IDRA 21) .
- Antihypertensive vs.
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
